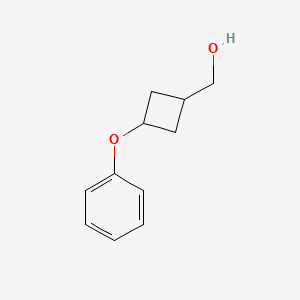
(3-Phenoxycyclobutyl)methanol
Descripción general
Descripción
(3-Phenoxycyclobutyl)methanol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3-Phenoxycyclobutyl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 1263283-76-6
- Molecular Formula: CHO
- Molecular Weight: 190.24 g/mol
This compound interacts with various biological targets, primarily through enzyme inhibition and receptor binding. It has been noted for its ability to modulate pathways related to cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition: The compound inhibits specific enzymes involved in metabolic pathways, potentially leading to reduced tumor growth in cancer models.
- Receptor Interaction: It may bind to various receptors, influencing signaling pathways that regulate cellular functions.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity: Preliminary studies indicate significant efficacy against various cancer cell lines, including MCF-7 (breast cancer) and KB (oral cancer) cells.
- Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.
- Antimicrobial Properties: Research suggests potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Biochemical Pathways
The compound's interactions with biochemical pathways are critical for its biological effects. It has been shown to influence:
- Cell Cycle Regulation: By inhibiting key enzymes, it can induce cell cycle arrest in cancer cells.
- Apoptotic Pathways: The compound may promote apoptosis in malignant cells through mitochondrial pathways.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound adheres to Lipinski's Rule of Five, suggesting favorable oral bioavailability. Its absorption, distribution, metabolism, and excretion (ADME) profiles are under investigation to determine optimal dosing regimens.
Case Studies
-
In Vitro Studies:
- A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
-
Animal Models:
- In murine models of cancer, administration of the compound led to a significant decrease in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects and modulation of immune responses.
Data Tables
| Study Type | Cell Line | Concentration (µM) | Viability Reduction (%) | Notes |
|---|---|---|---|---|
| In Vitro | MCF-7 | 10 | 30 | Significant reduction observed |
| In Vitro | KB | 25 | 45 | Higher efficacy at increased doses |
| Animal Model | Murine | 50 | 60 | Tumor size reduction noted |
Propiedades
IUPAC Name |
(3-phenoxycyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-8-9-6-11(7-9)13-10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGORXCKWCCCENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















